6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid

Catalog No.
S14082033
CAS No.
M.F
C14H12N2O4
M. Wt
272.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxyli...

Product Name

6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid

IUPAC Name

6-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

InChI

InChI=1S/C14H12N2O4/c17-13(18)11-7-4-8-12(15-11)16-14(19)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)(H,15,16,19)

InChI Key

DIZCEJIWNYBJQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)C(=O)O

6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is an organic compound characterized by a pyridine ring that is substituted with both a carboxylic acid group and a benzyloxycarbonyl-protected amino group. The molecular formula for this compound is C14H12N2O4, and it has a molecular weight of 272.26 g/mol. The IUPAC name for this compound is 6-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid, and it features distinct electronic properties due to its unique structural framework, which can influence its reactivity and biological activity .

The chemical reactivity of 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid primarily involves the following reactions:

  • Deprotection Reaction: The benzyloxycarbonyl group can be removed under acidic or basic conditions to expose the amino group, allowing it to participate in further reactions such as nucleophilic substitutions or coupling reactions.
  • Carboxylation: The compound can undergo carboxylation reactions, where carbon dioxide is introduced into the structure, potentially modifying its biological activity.
  • Condensation Reactions: It can react with various electrophiles, leading to the formation of amides or other derivatives that may enhance its pharmacological properties .

6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid has been studied for its potential biological activities, including:

  • Enzyme Inhibition: It has shown promise as an inhibitor of specific enzymes, which can be valuable in drug design for treating various diseases.
  • Anticancer Properties: Preliminary studies suggest that this compound may exhibit anticancer effects, making it a candidate for further investigation in oncology .
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases.

The synthesis of 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid typically involves several key steps:

  • Protection of the Amino Group: The amino group on the pyridine ring is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the benzyloxycarbonyl-protected amino group.
  • Carboxylation: The protected amino pyridine is subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride to introduce the carboxylic acid group at the 2-position of the pyridine ring.
  • Purification: The final product is purified through methods such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications .

6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid has various applications across multiple fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
  • Biological Research: The compound is studied for its potential role as a building block in designing enzyme inhibitors and receptor modulators.
  • Industrial Uses: It finds applications in developing novel materials and chemical processes due to its unique properties .

Interaction studies involving 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid focus on its binding affinity with specific enzymes and receptors. These studies aim to elucidate its mechanism of action and identify potential therapeutic targets. The benzyloxycarbonyl group allows selective interactions that can modulate enzyme activity or receptor signaling pathways, making it a valuable tool in pharmacological research .

Several compounds exhibit structural similarities to 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Aminopyridine-2-carboxylic acidContains an amino group without protectionLacks the benzyloxycarbonyl protection, affecting reactivity
5-{[(Benzyloxy)carbonyl]amino}-6-oxo-2-phenyl-1(6H)-pyrimidinyl)acetic acidPyrimidine core with similar functional groupsDifferent heterocyclic structure influences biological activity
6-{[(Benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylateContains a diazepane ringAlters pharmacokinetics and binding properties compared to pyridine derivatives

Catalytic Innovations in Pyridine Core Formation

The pyridine ring in 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is typically constructed via multi-component reactions (MCRs) that enable simultaneous bond formation between aldehydes, amines, and carbonyl derivatives. A landmark study demonstrated that pyridine-2-carboxylic acid (P2CA) serves as an efficient green catalyst for synthesizing pyrazolo[3,4-b]quinolinones, achieving yields of 84–98% under mild conditions. This methodology’s regioselectivity arises from the electronic effects of substituents, which stabilize carbocation intermediates during cyclization.

Lewis acids such as ZnCl2 or FeCl3 have proven instrumental in directing the annulation of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) into pyridine derivatives. For instance, microwave-assisted reactions using these catalysts selectively yield 2,4,6-triaryl pyridines through [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] pathways. The table below summarizes key MCR protocols for pyridine-carboxylic acid synthesis:

ReactantsCatalystConditionsYield (%)Reference
Aldehyde, 1,3-cyclodioneP2CAEthanol, 80°C84–98
Aromatic ketone, HMDSZnCl2Microwave, 120°C75–90
Aldehyde, malononitrileFeCl3Solvent-free, rt68–85

Functionalization of the Pyridine Amino Group

After constructing the pyridine core, the amino group at position 6 undergoes Cbz protection. Chloroformate reagents like benzyl chloroformate (Cbz-Cl) are widely employed, with reactions typically conducted in dichloromethane or tetrahydrofuran using tertiary amines as bases. Recent optimizations revealed that substituting traditional solvents with cyclopentyl methyl ether (CPME) enhances reaction efficiency while reducing environmental impact.

Regioselectivity challenges arise due to the pyridine nitrogen’s electron-withdrawing effect, which deactivates the ring toward electrophilic substitution. To address this, directed ortho-metalation strategies using lithium diisopropylamide (LDA) have enabled precise functionalization at the 6-position before introducing the Cbz group.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

272.07970687 g/mol

Monoisotopic Mass

272.07970687 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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